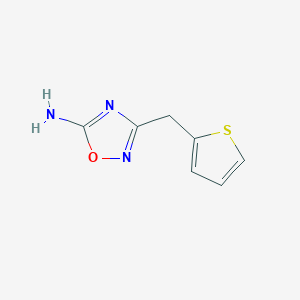
2-BROMOETHYL 2,2-DIMETHYLPROPANOATE
Übersicht
Beschreibung
2-BROMOETHYL 2,2-DIMETHYLPROPANOATE is an organic compound that belongs to the class of pivalates, which are esters of pivalic acid. This compound is characterized by the presence of a bromoethyl group attached to the ester functionality of pivalic acid. It is commonly used in organic synthesis due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-BROMOETHYL 2,2-DIMETHYLPROPANOATE can be synthesized through the esterification of pivalic acid with 2-bromoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar esterification methods but with optimized conditions for large-scale production. This may involve continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-BROMOETHYL 2,2-DIMETHYLPROPANOATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield pivalic acid and 2-bromoethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the primary products.
Hydrolysis: The major products are pivalic acid and 2-bromoethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
2-BROMOETHYL 2,2-DIMETHYLPROPANOATE is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology
In biological research, this compound is used to modify biomolecules through esterification, enabling the study of biochemical pathways and interactions.
Medicine
The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of polymers and specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2-BROMOETHYL 2,2-DIMETHYLPROPANOATE involves its reactivity towards nucleophiles and bases. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. In elimination reactions, the compound forms alkenes through the removal of the bromine atom and a hydrogen atom from the adjacent carbon.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromoethyl acetate
- 2-Bromoethyl benzoate
- 2-Bromoethyl propionate
Uniqueness
2-BROMOETHYL 2,2-DIMETHYLPROPANOATE is unique due to the presence of the pivalate ester group, which imparts greater stability compared to other esters. This stability is attributed to the steric hindrance provided by the tert-butyl group in the pivalate moiety, making it less prone to hydrolysis and other degradation reactions.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biological research, medicine, and industry Its unique chemical properties and reactivity make it a valuable intermediate for the preparation of various complex molecules
Eigenschaften
Molekularformel |
C7H13BrO2 |
|---|---|
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
2-bromoethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H13BrO2/c1-7(2,3)6(9)10-5-4-8/h4-5H2,1-3H3 |
InChI-Schlüssel |
MXJCRIAXILAHFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Aminobenzo[f][1,7]naphthyridin-8-ol](/img/structure/B8499445.png)





![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8499485.png)


![Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B8499504.png)


![1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8499521.png)
